2,3-Butanedione,1-chloro-, 2,3-dioxime

Description

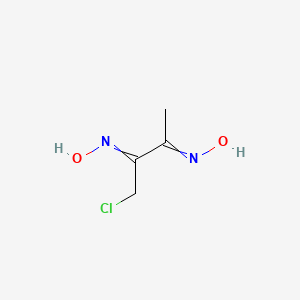

Structure and Synthesis 2,3-Butanedione,1-chloro-, 2,3-dioxime (proposed IUPAC name: 1-chloro-2,3-butanedione 2,3-dioxime) is a chlorinated derivative of 2,3-butanedione (diacetyl) with oxime groups at positions 2 and 2. The compound’s structure comprises a diketone backbone modified by a chlorine atom at position 1 and two oxime (-NOH) groups.

Properties

CAS No. |

82506-99-8 |

|---|---|

Molecular Formula |

C4H7ClN2O2 |

Molecular Weight |

150.56 g/mol |

IUPAC Name |

(NE)-N-[(3E)-1-chloro-3-hydroxyiminobutan-2-ylidene]hydroxylamine |

InChI |

InChI=1S/C4H7ClN2O2/c1-3(6-8)4(2-5)7-9/h8-9H,2H2,1H3/b6-3+,7-4- |

InChI Key |

ZBMQRQACJNHGNB-JOVCIAKGSA-N |

SMILES |

CC(=NO)C(=NO)CCl |

Isomeric SMILES |

C/C(=N\O)/C(=N\O)/CCl |

Canonical SMILES |

CC(=NO)C(=NO)CCl |

Origin of Product |

United States |

Scientific Research Applications

2,3-Butanedione,1-chloro-, 2,3-dioxime is widely used in scientific research due to its ability to form stable complexes with metal ions. It is commonly employed in:

Chemistry: Used as a reagent for the detection and quantification of nickel and other metals.

Biology: Applied in studies involving metalloproteins and metal ion transport.

Medicine: Utilized in the development of metal-based drugs and diagnostic agents.

Industry: Employed in the manufacturing of catalysts and in the purification of metal ores.

Mechanism of Action

The compound exerts its effects primarily through the formation of stable metal complexes. The oxime group in the molecule coordinates with metal ions, forming chelates that are stable and easily detectable. The molecular targets and pathways involved include metal ion binding sites and transport mechanisms within biological systems.

Comparison with Similar Compounds

Research Findings and Implications

- Antifungal Potential: Chlorinated diketones/oximes may outperform non-halogenated analogs in controlling plant pathogens, as seen in 2,3-butanedione’s efficacy against gray mold. Further studies could explore structure-activity relationships.

- Coordination Chemistry: The chloro-dioxime’s ability to form complexes with transition metals (e.g., cobalt) could enable novel catalysts or sensors.

- Toxicological Gaps: While diacetyl’s carcinogenicity is debated, the chloro derivative’s safety profile must be rigorously assessed, particularly regarding inhalation or dermal exposure.

Preparation Methods

Catalytic One-Pot Synthesis of 2,3-Butanedione Core

A significant industrially relevant method for preparing 2,3-butanedione (the core structure) involves a "one-pot" catalytic process starting from acetaldehyde, which is then converted to 2,3-butanedione via coupling condensation and oxidative dehydrogenation catalyzed by metal oxides and salts.

- Catalysts Used: Manganese dioxide (MnO2), bismuth(III) oxide (Bi2O3), copper sulfate (CuSO4), and ferric sulfate (Fe2(SO4)3) are employed as catalysts for oxidative dehydrogenation of acetoin intermediate to 2,3-butanedione.

- Reaction Conditions: The reaction is typically conducted in an autoclave at temperatures around 130-140°C for 2-4 hours with stirring.

- Performance Metrics: Acetaldehyde conversion rates range from 80% to 91%, with 2,3-butanedione selectivity between 70% and 83% depending on catalyst composition and reaction time.

- Advantages: This method reduces reaction steps, catalyst consumption, and simplifies purification, making it suitable for industrial scale production.

| Catalyst Composition | Temperature (°C) | Reaction Time (h) | Acetaldehyde Conversion (%) | 2,3-Butanedione Selectivity (%) |

|---|---|---|---|---|

| Bi2O3 | 140 | 2 | 90.7 | 76.2 |

| Bi2O3 + MnO2 (1:1 mass ratio) | 140 | 2 | 89.3 | 83.2 |

| CuSO4 | 140 | 2 | 85.7 | 73.1 |

| Fe2(SO4)3 | 140 | 2 | 82.3 | 79.1 |

Table 1: Catalytic Performance in One-Pot Preparation of 2,3-Butanedione from Acetaldehyde

Oximation to Form 2,3-Dioxime Derivative

The transformation of 2,3-butanedione to its dioxime derivative involves reaction with hydroxylamine or related oxime-forming reagents under controlled conditions:

- Process: 2,3-butanedione is treated with hydroxylamine hydrochloride in an alcoholic or aqueous medium, often with a base to neutralize the acid, to form the dioxime.

- Reaction Control: Temperature and pH are carefully regulated to maximize yield and purity of the dioxime.

- Outcome: The dioxime functional groups (-C=NOH) are introduced at the 2 and 3 positions, stabilizing the molecule and enabling further functionalization such as chlorination.

Chlorination Step to Obtain 2,3-Butanedione,1-chloro-, 2,3-dioxime

Incorporation of the chlorine atom at the 1-position can be achieved by selective chlorination methods:

- Chlorinating Agents: Common reagents include thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), or N-chlorosuccinimide (NCS).

- Reaction Conditions: Chlorination is performed under controlled temperature to avoid over-chlorination or degradation of the oxime groups.

- Mechanism: The chlorination typically targets the alpha position relative to the diketone/oxime moiety, leading to the formation of the 1-chloro derivative.

Research Findings on Ligand Complexation and Characterization

Studies have synthesized and characterized 2,3-butanedione oxime derivatives, including their metal complexes, which provide insights into the stability and reactivity of these compounds:

- Synthesis of Ligands: 2,3-butanedione-2-oxime has been used to form ligands such as 1-(2-methyl-1,2,3,4-tetrahydroquinazolin-2-yl)ethanone oxime by condensation with amines.

- Metal Complexes: Nickel(II) complexes with these oxime ligands have been prepared using nickel salts (Ni(NO3)2·6H2O, NiCl2·6H2O), showing distinct spectroscopic and magnetic properties.

- Characterization: Techniques such as NMR, IR spectroscopy, mass spectrometry, elemental analysis, and X-ray crystallography confirm the structure and tautomeric stability of the dioxime ligands.

- Thermal Stability: Thermal analysis indicates good stability of these oxime derivatives, important for their handling and further chemical transformations.

Summary Table of Preparation Steps and Conditions

Q & A

Q. What validated assay methods are recommended for quantifying 2,3-Butanedione in laboratory settings?

The hydroxylamine hydrochloride titration method is widely used. Dissolve 20 g hydroxylamine hydrochloride in water and alcohol, add 0.5 N alcoholic KOH, and titrate with 0.5 N HCl after refluxing the sample. Potentiometric titration to pH 3.4 is an alternative. Each mL of 0.5 N HCl corresponds to 43.05 mg of 2,3-Butanedione, with a purity threshold ≥97% .

Q. How can 2,3-Butanedione be synthesized and purified for research use?

Synthesis routes include:

- Oxidation of methyl ethyl ketone with NaNO₂/HCl followed by H₂SO₄ hydrolysis and distillation .

- Fermentation of glucose under controlled conditions . Purification involves forming a crystalline adduct with phosphoric acid (C₄H₆O₂·2H₃PO₄), releasing diacetyl upon hydration. Excess H₃PO₄ yields a liquid adduct, requiring careful stoichiometry .

Q. What analytical techniques are suitable for detecting 2,3-Butanedione in biological matrices?

- GC-MS : Identifies volatile derivatives, as shown in RF degradation studies .

- 1H NMR : Detects hydrated forms via chloroform extraction, validated in clinical protocols with a 3 mol% yield relative to internal standards (e.g., tetrachloroethane) .

Advanced Research Questions

Q. How does 2,3-Butanedione monoxime (BDM) inhibit myosin ATPase, and what experimental models validate this?

BDM binds to myosin ATPase, blocking its active site. In Xenopus oocytes, 2-electrode voltage clamp experiments show BDM inhibits DRK1 K⁺ currents with Kᵢ = 16.6 mM (reversible, time-dependent). Inside-out patch-clamping confirms direct cytoplasmic inhibition (Kᵢ = 10.7 mM), independent of phosphorylation .

Q. What methodological considerations resolve contradictions in 2,3-Butanedione yield across synthesis routes?

Discrepancies arise from:

Q. How does 2,3-Butanedione participate in corneal cross-linking during RF/UVA therapy?

In clinical protocols, RF (riboflavin) generates singlet oxygen (¹O₂), which degrades into 2,3-Butanedione. This reacts with corneal collagen, enhancing mechanical stability. Quantify via chloroform extraction and 1H NMR, correlating yield (3 mol%) with cross-linking efficacy .

Q. What coordination chemistry applications exist for 2,3-Butanedione dioxime derivatives?

Cobalt complexes (e.g., [C₁₆H₂₃CoN₆O₄]) form stable structures with 2,3-butanedione dioxime ligands. These are used in catalysis and material science, characterized via X-ray crystallography and spectroscopic methods .

Methodological Tables

| Parameter | Hydroxylamine Assay | GC-MS | 1H NMR |

|---|---|---|---|

| Detection Limit | 0.5 mg/mL | 0.1 ppm | 1 mol% |

| Sample Prep Time | 2 hours | 30 min | 2 hours |

| Key Advantage | High precision (±2%) | High sensitivity | Direct quantification |

Key Notes

- Avoid abbreviations; use full chemical names (e.g., "2,3-Butanedione monoxime" instead of "BDM").

- Prioritize peer-reviewed methods (e.g., USP assays , NIST data ) over commercial sources.

- For mechanistic studies, combine electrophysiology and structural analysis to address multi-scale research questions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.